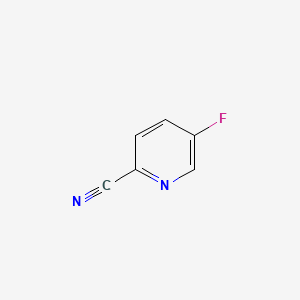

2-Cyano-5-fluoropyridine

説明

Overview of Pyridine (B92270) Derivatives in Contemporary Chemistry

Pyridine and its derivatives are fundamental classes of heterocyclic compounds that play a crucial role in modern chemistry. nih.govignited.in These six-membered heteroaromatic rings, containing one nitrogen atom, are structurally similar to benzene (B151609) and are found in a wide array of natural products, including vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as alkaloids such as nicotine. nih.govignited.in The pyridine scaffold is of particular interest in medicinal chemistry, with thousands of marketed drugs containing this structural unit. ignited.inresearchgate.net Their prevalence in pharmaceuticals is partly due to their ability to improve the water solubility of molecules. nih.gov

Beyond their medicinal applications, pyridine derivatives are extensively used as solvents, reagents in organic synthesis, and as ligands for organometallic compounds. nih.gov Like other aromatic compounds, pyridines undergo substitution reactions. However, due to the electron-withdrawing effect of the nitrogen atom, they are more prone to nucleophilic substitution, typically at the C-2 and C-4 positions. nih.gov The versatility and broad applicability of pyridine derivatives have made them a cornerstone of heterocyclic chemistry, with continuous research focused on the synthesis and functionalization of these important molecules. ignited.inmdpi.com

Significance of Fluorine and Cyano Functionalization in Heterocyclic Systems

The introduction of fluorine atoms and cyano groups into heterocyclic systems, such as pyridine, significantly alters their physicochemical and biological properties. chim.itmdpi.comlongdom.org Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules. mdpi.com Its presence can increase metabolic stability, enhance binding affinity to biological targets, and improve cell membrane permeability, making it a valuable tool in drug design. mdpi.commdpi.com The introduction of fluorine can also influence the acidity or basicity of nearby functional groups and lead to conformational changes in the molecule. mdpi.com

Academic Research Context of 2-Cyano-5-fluoropyridine

This compound is a specialized chemical compound that has garnered attention primarily as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. chemsrc.com Its structure, featuring a pyridine ring substituted with both a cyano and a fluorine group, makes it a versatile building block. The electron-withdrawing nature of these substituents enhances the reactivity of the pyridine ring, particularly towards nucleophilic substitution reactions.

In academic research, the compound is often utilized in the development of novel therapeutic agents. For instance, it serves as a precursor for the synthesis of derivatives with potential antitumor and antimicrobial properties. Research has also explored its use in creating enzyme inhibitors, where the fluorine atom can enhance the binding affinity to the active site of an enzyme. Furthermore, the unique electronic properties of this compound make it a subject of interest in materials science for the development of new functional materials. Spectroscopic and computational studies are also conducted to understand its molecular structure, vibrational frequencies, and electronic properties. researchgate.netbohrium.com

Historical Development of this compound Research

While a detailed historical timeline is not extensively documented in single sources, the research trajectory of this compound can be inferred from the development of synthetic methods for fluorinated pyridines. The synthesis of such compounds has historically presented challenges. guidechem.com Early research on related compounds, such as 2,6-dichloro-5-fluoronicotinic acid, utilized multi-step processes starting from different precursors. google.comgoogle.com

A significant advancement in the synthesis of this compound has been the application and improvement of the Balz-Schiemann reaction. researchgate.netguidechem.comresearchgate.net This reaction, which involves the conversion of an amino group to a fluorine atom via a diazonium salt, has been a key method for introducing fluorine onto the pyridine ring. guidechem.comresearchgate.net More recent developments have focused on optimizing this process, for instance, by using ionic liquids as solvents to improve yield and selectivity. researchgate.netacs.org This focus on synthetic efficiency highlights the compound's recognized value as an important intermediate for various applications, driving the need for more practical and cost-effective production methods.

Chemical and Physical Properties

This compound is a solid crystalline compound that appears white to light yellow in color. guidechem.comfishersci.com It possesses a unique set of physical and chemical properties stemming from its molecular structure.

Interactive Data Table: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃FN₂ | chemsrc.comchembk.comnih.govsigmaaldrich.com |

| Molecular Weight | 122.10 g/mol | chemsrc.comnih.govsigmaaldrich.com |

| Melting Point | 35-41 °C | chemsrc.comchembk.comsigmaaldrich.com |

| Boiling Point | 214.9 ± 20.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.2 ± 0.1 g/cm³ | chemsrc.com |

| Flash Point | 83.8 °C |

Interactive Data Table: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Observations | Source(s) |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.5–8.5 ppm. | |

| ¹³C NMR | The cyano carbon signal is expected around δ 115–120 ppm. | |

| IR Spectroscopy | A characteristic C≡N stretch is observed around 2200–2250 cm⁻¹. | |

| Raman Spectroscopy | FT-Raman spectra have been recorded and analyzed. | nih.gov |

| UV-Vis Spectroscopy | The electronic properties have been studied using UV-Vis spectroscopy. | bohrium.com |

Synthesis and Reactions

The synthesis of this compound has been approached through various methods, with a notable focus on achieving efficient and selective fluorination.

Common Synthetic Routes:

From 2-cyano-5-aminopyridine: A prevalent method involves the diazotization of 2-cyano-5-aminopyridine followed by a Balz-Schiemann reaction. researchgate.netguidechem.comresearchgate.net In this process, the amino group is converted into a diazonium salt, which is then thermally decomposed in the presence of a fluoride (B91410) source, such as fluoroboric acid, to introduce the fluorine atom. guidechem.com This method has been reported to yield the product in good measure. guidechem.com

From 2-cyano-5-nitropyridine: Another synthetic approach is the nucleophilic substitution of 2-cyano-5-nitropyridine. This reaction utilizes a fluorinating agent like tetra-n-butylammonium fluoride (TBAF) to replace the nitro group with a fluorine atom.

Key Reactions of this compound:

The presence of the electron-withdrawing cyano and fluoro groups makes this compound a reactive substrate for several types of chemical transformations.

Nucleophilic Substitution: The fluorine atom on the pyridine ring can be displaced by various nucleophiles. This reactivity is central to its use as a building block for creating more complex substituted pyridines.

Reduction of the Cyano Group: The cyano group can be reduced to an amino group, forming 2-Amino-5-fluoropyridine. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: The compound can undergo oxidation reactions, leading to the formation of different functional groups on the pyridine ring.

Applications in Chemical Research

The unique structural features of this compound make it a valuable tool in several areas of chemical research, particularly in the synthesis of biologically active molecules and functional materials.

Role as a Synthetic Intermediate:

This compound is primarily utilized as a crucial intermediate or building block in the synthesis of more complex organic molecules. chemsrc.com Its ability to undergo nucleophilic substitution reactions allows for the introduction of a wide variety of functional groups onto the pyridine ring. This versatility makes it an important precursor in the development of pharmaceuticals and agrochemicals. For instance, it has been used as a starting material in the synthesis of analogues of betahistine (B147258), a drug used to treat Ménière's disease.

Applications in Medicinal Chemistry:

In the field of medicinal chemistry, derivatives of this compound have been investigated for a range of biological activities. Research has indicated that compounds derived from this scaffold may possess antitumor and antimicrobial properties. Some derivatives have been shown to induce apoptosis in cancer cell lines. Furthermore, the compound has been studied for its potential as an enzyme inhibitor. The fluorine atom can enhance the binding affinity of the molecule to the active site of enzymes, such as cytochrome P450 enzymes, which are important in drug metabolism.

Applications in Materials Science:

While less documented than its role in medicinal chemistry, the electronic properties of this compound suggest its potential use in materials science. The strong electron-withdrawing nature of the cyano and fluorine groups can be exploited to create materials with specific electronic or optical properties. For example, a related isomer, 5-Cyano-2-fluoropyridine, has been used in the synthesis of diketopyrrolopyrrole (DPP) dyes, which are used in various electronic applications. ossila.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXHRMVSUUPOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462537 | |

| Record name | 2-Cyano-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327056-62-2 | |

| Record name | 2-Cyano-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Cyano 5 Fluoropyridine

Advanced Synthesis Routes

Fluorination of 2-cyano-5-nitropyridine via Nucleophilic Substitution

One synthetic approach to 2-Cyano-5-fluoropyridine involves the nucleophilic aromatic substitution of 2-cyano-5-nitropyridine. In this method, the nitro group at the 5-position of the pyridine (B92270) ring is displaced by a fluoride (B91410) ion. The reaction utilizes a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF) to achieve this transformation. The strong electron-withdrawing properties of both the cyano and nitro groups facilitate the nucleophilic attack by the fluoride ion, enabling the substitution.

Balz-Schiemann Reaction from 2-cyano-5-aminopyridine

A prevalent and well-established method for synthesizing this compound is the Balz-Schiemann reaction, which starts from 2-cyano-5-aminopyridine. This process involves two main steps: the diazotization of the amino group, followed by the thermal decomposition of the resulting diazonium salt in the presence of a fluoride source. guidechem.com

In a typical procedure, 2-cyano-5-aminopyridine is treated with a diazotizing agent, such as sodium nitrite (B80452), in the presence of fluoroboric acid (HBF₄) at low temperatures (e.g., -10 to -5°C). guidechem.com This step converts the primary amino group into a diazonium tetrafluoroborate (B81430) salt, which often precipitates from the reaction mixture as a solid. guidechem.com The isolated diazonium salt is then subjected to thermal decomposition, typically by heating in an inert solvent like petroleum ether, which results in the release of nitrogen gas and boron trifluoride, yielding the desired this compound. guidechem.com This method has been reported to produce the final compound with a yield of 64%. guidechem.com

| Reaction Step | Reagents | Temperature | Reported Yield |

| Diazotization | 2-cyano-5-aminopyridine, Fluoroboric acid, Sodium nitrite | -10 to -5°C | - |

| Thermal Decomposition | Diazonium tetrafluoroborate salt in petroleum ether | 80°C | 64% (overall) guidechem.com |

Role of Ionic Liquids in Balz-Schiemann Reactions

Recent advancements in the Balz-Schiemann reaction have focused on improving its efficiency, safety, and environmental footprint. The use of ionic liquids as solvents has emerged as a significant optimization. For the synthesis of this compound from 2-cyano-5-aminopyridine, an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) can serve as the reaction medium. google.com

The ionic liquid plays a dual role: it acts as a solvent that effectively dissolves the diazonium salt intermediate and also serves as the fluoride source. google.com This approach has been shown to be critical in achieving high assay yields and enhancing the selectivity for fluorination over competing protonation side reactions. google.com A key advantage of using ionic liquids is the potential for their recycling and reuse, which makes the process more cost-effective and sustainable. google.com The use of ionic liquids can lead to improved yields and simplified product isolation under milder reaction conditions compared to traditional solvents. google.com

Continuous Flow Processes in Balz-Schiemann Fluorination

A major challenge in scaling up the Balz-Schiemann reaction is the hazardous nature of the diazonium salt intermediates, which can be unstable and potentially explosive. mdpi.com To mitigate these safety risks, continuous flow processing has been successfully implemented. mdpi.com This technology involves performing the reaction in a continuously flowing stream within a microreactor or tube reactor system, which minimizes the volume of hazardous intermediates present at any given time. medchemexpress.com

In a continuous flow setup for the Balz-Schiemann reaction of 2-cyano-5-aminopyridine, the diazotization and the subsequent fluorodediazoniation (thermal decomposition) are performed sequentially in different reactor modules. medchemexpress.com This approach allows for precise control over reaction parameters such as temperature and residence time, leading to superior mass and heat transfer. medchemexpress.com By eliminating the need to isolate the diazonium salt, the process becomes significantly safer, especially at a larger scale. mdpi.com Continuous flow protocols have been developed that dramatically reduce reaction times and facilitate efficient, scalable production of aryl fluorides. mdpi.commedchemexpress.com

Alternative Fluorination Strategies with Specific Fluorinating Agents

Beyond the use of fluoroboric acid, alternative fluorinating agents have been employed in the diazotization-fluorination sequence. One such reagent is a 70% hydrogen fluoride-pyridine solution (Olah's reagent). In this variation, 2-cyano-5-aminopyridine is dissolved in the HF-pyridine solution, and sodium nitrite is added at low temperature. chinesechemsoc.org The reaction mixture is then heated to induce the decomposition of the in-situ formed diazonium salt, yielding this compound in high yield (98% crude). chinesechemsoc.org This method avoids the isolation of the diazonium salt intermediate. chinesechemsoc.org

Modern electrophilic fluorinating agents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI), represent another class of reagents used in contemporary fluorination chemistry. mdpi.com While not specifically detailed for the direct conversion of an amino or nitro group in 2-cyanopyridine (B140075) precursors in the provided sources, these reagents are widely used to introduce fluorine onto aromatic and heteroaromatic rings under various catalytic conditions and could be considered in the development of novel synthetic pathways. mdpi.com

Synthesis from 2,5-Dibromopyridine (B19318) with Cyanation

An alternative synthetic strategy could involve a pathway starting from 2,5-dibromopyridine. This route would necessitate two key transformations: a cyanation reaction to introduce the nitrile group and a fluorination reaction to replace one of the bromine atoms. Transition-metal-catalyzed reactions are standard methods for introducing a cyano group onto an aromatic ring by substituting a halogen. google.com For instance, a palladium- or nickel-catalyzed cyanation could convert 2,5-dibromopyridine into 5-bromo-2-cyanopyridine (B14956). chinesechemsoc.orggoogle.com

Following the successful cyanation, the remaining bromine atom at the 5-position would need to be replaced with fluorine. This could potentially be achieved through a nucleophilic substitution reaction (halogen exchange or HALEX reaction), although this step can be challenging on electron-rich or neutral pyridine rings. Alternatively, the 5-bromo-2-cyanopyridine could be converted to 2-cyano-5-aminopyridine, which could then be subjected to the Balz-Schiemann reaction as described previously (Section 2.1.2).

Preparation from 2,6-Dihydroxy-3-cyano-5-fluoropyridine and Chlorinating Agents

The synthesis of a key precursor to various substituted pyridines, 2,6-dichloro-3-cyano-5-fluoropyridine, can be achieved starting from 2,6-dihydroxy-3-cyano-5-fluoropyridine through the use of potent chlorinating agents. This process involves the displacement of the hydroxyl groups with chlorine atoms. A common and effective method employs a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

The reaction is typically carried out by refluxing the dihydroxy compound with the chlorinating agents. The mixture is heated for an extended period, often 20 to 24 hours, to ensure the reaction proceeds to completion. Following the reaction, the excess phosphorus oxychloride is removed, commonly by distillation under vacuum. The resulting product, 2,6-dichloro-3-cyano-5-fluoropyridine, is then isolated using conventional techniques such as solvent extraction. This chlorinated intermediate is a crucial building block for further chemical transformations. While this specific process yields a dichloro- derivative, it is a foundational step in the broader synthesis pathways of functionalized fluoropyridines.

Table 1: Synthesis of 2,6-Dichloro-3-cyano-5-fluoropyridine

| Starting Material | Reagents | Product | Reaction Condition |

|---|---|---|---|

| 2,6-Dihydroxy-3-cyano-5-fluoropyridine | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) | 2,6-Dichloro-3-cyano-5-fluoropyridine | Reflux, 20-24 hours |

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and related compounds. The key mechanisms involved are Nucleophilic Aromatic Substitution (SNAr) and diazotization followed by thermal decomposition.

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, making the SNAr mechanism a vital pathway for its functionalization. uci.edufirsthope.co.in This reactivity is particularly pronounced at the positions ortho (C-2) and para (C-4) to the ring nitrogen. uci.edustackexchange.com The SNAr mechanism is a two-step process:

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group (like a halide), breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex. firsthope.co.in

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group. pearson.com

The stability of the Meisenheimer complex is a critical factor determining the reaction rate. stackexchange.com For pyridine, when the attack occurs at the C-2 or C-4 position, one of the resonance structures of the intermediate places the negative charge on the electronegative nitrogen atom. stackexchange.com This delocalization provides significant stabilization, thereby favoring substitution at these positions over the meta (C-3) position. stackexchange.com

The presence of strong electron-withdrawing groups (EWGs) on the pyridine ring further enhances its reactivity towards nucleophilic aromatic substitution. wikipedia.org Groups such as the cyano (-CN) and fluoro (-F) substituents are potent EWGs. They function by inductively pulling electron density away from the aromatic ring, increasing the partial positive charge on the ring carbons and making them more susceptible to nucleophilic attack. researchgate.net

In SNAr reactions, the nature of the halogen leaving group has a significant impact on the reaction rate, often in a counter-intuitive manner compared to SN1 or SN2 reactions. The typical reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. researchgate.net This is because the rate-determining step is the initial attack by the nucleophile, not the departure of the leaving group.

A prominent synthetic route to this compound involves the diazotization of an amino-substituted precursor, followed by thermal decomposition. guidechem.com This method, a variation of the Balz-Schiemann reaction, typically starts with 2-cyano-5-aminopyridine.

The mechanism proceeds as follows:

Diazonium Salt Formation: The starting material, 2-cyano-5-aminopyridine, is treated with a fluorinating agent, such as fluoroboric acid (HBF₄), and a source of nitrous acid, typically sodium nitrite (NaNO₂), at low temperatures (e.g., -10 to -5°C). guidechem.com The amino group (-NH₂) is converted into a diazonium salt (-N₂⁺), resulting in the precipitation of a pyridine diazonium tetrafluoroborate intermediate.

Thermal Decomposition: The isolated diazonium salt is then heated in a suitable solvent, like petroleum ether. guidechem.com The heat causes the diazonium group to decompose, releasing nitrogen gas (N₂) and a boron trifluoride (BF₃) molecule. guidechem.com The fluoride ion from the tetrafluoroborate counter-ion then substitutes the diazonium group on the pyridine ring, yielding the final product, this compound. guidechem.com This method provides a practical and effective way to introduce a fluorine atom onto the pyridine ring with a reported yield of around 64%. guidechem.com

Table 2: Synthesis of this compound via Diazotization

| Starting Material | Reagents | Intermediate | Product |

|---|

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Mechanisms

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of specialty chemicals to reduce environmental impact. Traditional methods for preparing cyanopyridines often involve heavy metals, such as copper or nickel reagents, and polar aprotic solvents like DMF, which are difficult to recover and can produce toxic effluents. google.com

Modern approaches aim to circumvent these issues. One green strategy involves performing SNAr reactions in environmentally benign solvents. Research has demonstrated that the reaction of heteroaryl chlorides with amines can be carried out effectively in water in the presence of potassium fluoride (KF). nih.gov This transition-metal-free SNAr reaction operates under environmentally acceptable conditions, utilizing a non-toxic base and solvent. nih.gov

Another improvement is the development of processes that use water as the primary solvent or are performed without any solvent. A patented process for the preparation of 2-cyanopyridine derivatives describes the treatment of a 2-halopyridine with a cyanide source and a phase-transfer catalyst in an aqueous solvent. google.com This method provides high yields at moderate temperatures (20 to 40°C), uses readily available reactants, and produces waste streams that are more easily treatable, making it a more sustainable and economically viable process for industrial-scale production. google.com Additionally, the use of microwave-promoted, solvent-free condensation reactions represents another green chemistry technique being explored for the synthesis of related fluorine-containing heterocyclic compounds. semanticscholar.org

Solvent Selection for Sustainable Synthesis

In one documented method starting from 2-cyano-5-aminopyridine, the reaction medium for the diazotization step is an aqueous solution of fluoroboric acid. guidechem.com Subsequent work-up and purification steps utilize several organic solvents. For instance, the isolated diazonium salt is washed with anhydrous ether and anhydrous ethanol (B145695) to remove impurities. guidechem.com The thermal decomposition of the salt is carried out in petroleum ether. guidechem.com

Another synthetic approach, which starts from 5-amino-pyridine-2-carbonitrile, employs a 70% hydrogen fluoride-pyridine solution, which acts as both a reagent and a solvent. chemicalbook.com The extraction of the final product from the aqueous quench mixture is performed using dichloromethane (B109758). chemicalbook.com Patent literature also describes the use of methylene (B1212753) chloride, a similar chlorinated solvent, for dilution and extraction processes on an industrial scale. google.com

The pursuit of greener chemistry encourages the use of solvents that are less toxic and more easily recovered. While chlorinated solvents like dichloromethane are effective for extraction, alternatives such as ethyl acetate (B1210297) are often preferred in modern process development due to their more favorable environmental and safety profiles. google.com The recrystallization of related fluoropyridine compounds has been successfully performed using a mixture of ethyl acetate and petroleum ether. google.com

The table below summarizes the solvents used in various stages of this compound synthesis and their specific functions.

| Solvent/Medium | Starting Material | Function | Reference |

| Fluoroboric Acid (40% aq.) | 2-cyano-5-aminopyridine | Reaction Medium | guidechem.com |

| Anhydrous Ether | Diazonium salt intermediate | Washing/Purification | guidechem.com |

| Anhydrous Ethanol | Diazonium salt intermediate | Washing/Purification | guidechem.com |

| Petroleum Ether | Diazonium salt intermediate | Reaction Medium (Decomposition) | guidechem.com |

| Hydrogen Fluoride-Pyridine (70%) | 5-amino-pyridine-2-carbonitrile | Reagent/Solvent | chemicalbook.com |

| Dichloromethane | Crude Product | Extraction | chemicalbook.comgoogle.com |

| Methylene Chloride | Chlorinated Intermediate | Dilution | google.com |

| Methanol | Reaction Mixture | Diluent | google.com |

| Ethyl Acetate / Petroleum Ether | Brominated Fluoropyridine | Recrystallization | google.com |

Recycling and Reuse of Reaction Media

The principles of sustainable synthesis strongly advocate for the recycling and reuse of reaction media to minimize waste and reduce costs. While specific, detailed protocols for the recycling of solvents in the synthesis of this compound are not extensively documented in academic literature, the processes employed are amenable to standard industrial recovery techniques.

Solvents used in extraction and washing steps, such as dichloromethane or ethyl acetate, can be recovered through distillation. chemicalbook.comgoogle.com Given that these solvents are used in significant quantities, particularly in large-scale production, their recovery and reuse would be a critical component of an economically viable and environmentally responsible process. Similarly, petroleum ether used as a reaction medium or for recrystallization can also be recovered by distillation. guidechem.comgoogle.com

The aqueous phases generated during the synthesis, which may contain residual reagents or by-products, require careful management. For example, after the reaction is quenched in an ice/water mixture and the pH is neutralized, the resulting aqueous layer is separated. guidechem.comchemicalbook.com Treatment of this aqueous waste is necessary to comply with environmental regulations.

Process Optimization and Scalability in Laboratory and Industrial Settings

Optimizing synthetic processes for both laboratory and industrial-scale production of this compound involves careful control of reaction conditions to maximize yield, purity, and safety while minimizing costs and environmental impact.

A common synthetic route involves the diazotization of an amino-substituted cyanopyridine followed by a fluorination reaction, often a variant of the Balz-Schiemann reaction. guidechem.com One detailed laboratory procedure starts with 2-cyano-5-aminopyridine, which is diazotized using sodium nitrite in a 40% fluoroboric acid solution at low temperatures (-10 to -5°C). guidechem.com The subsequent thermal decomposition of the isolated diazonium salt in petroleum ether at 80°C yields this compound with a reported yield of 64%. guidechem.com

Another high-yield method begins with 5-amino-pyridine-2-carbonitrile, utilizing a hydrogen fluoride-pyridine solution and sodium nitrite. chemicalbook.com This process involves heating the reaction mixture to 80°C and reports a crude product yield of 98%, which is sufficiently pure for subsequent use without further purification. chemicalbook.com The simplicity and high yield of this method make it attractive for scaling up.

Patent literature provides insight into the scalability of related processes, emphasizing routes that are suitable for industrialization. google.com One patent describes a process for preparing substituted pyridines on a kilogram scale. google.com For example, the chlorination of 30 kg of 2,6-dihydroxy-3-cyano-5-fluoropyridine is carried out using a mixture of phosphorus oxychloride and phosphorus pentachloride, with the reaction mixture being refluxed for 20 to 24 hours. google.com Such detailed descriptions of large-scale reactions underscore the importance of reaction time, temperature control, and the choice of reagents for successful industrial production. The development of synthetic routes where reactions can be carried out at normal temperatures is also a key objective for reducing energy consumption in large-scale manufacturing. google.com

The table below compares different synthetic approaches, highlighting key parameters relevant to process optimization and scalability.

| Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Scale | Reference |

| 2-cyano-5-aminopyridine | Fluoroboric acid, Sodium nitrite | Diazotization: -10 to -5°C; Decomposition: 80°C | 64% | Laboratory (0.3 mol) | guidechem.com |

| 5-amino-pyridine-2-carbonitrile | 70% HF-Pyridine, Sodium nitrite | Diazotization: Ice-bath; Reaction: 80°C for 1.5 h | 98% (crude) | Laboratory (84.2 mmol) | chemicalbook.com |

| 2,6-dihydroxy-3-cyano-5-fluoropyridine | PCl₅, POCl₃ | Reflux for 20-24 h | Not specified | Industrial (30 kg) | google.com |

Chemical Reactivity and Transformation of 2 Cyano 5 Fluoropyridine

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring in 2-Cyano-5-fluoropyridine makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. stackexchange.com In this mechanism, a nucleophile attacks the aromatic ring, leading to the formation of a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. youtube.com For halogenated pyridines, the reactivity order is typically F > Cl > Br > I, which is characteristic of SNAr reactions where the rate-determining step is the initial nucleophilic attack. nih.govrsc.org The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic and thus more susceptible to attack. acs.org

The fluorine atom in this compound is the primary site for nucleophilic substitution. A wide array of nucleophiles can displace the fluoride (B91410) ion, making this reaction a versatile method for introducing diverse functional groups onto the pyridine core. This reactivity is central to its application as a building block in the synthesis of more complex molecules. The reactions are generally efficient, providing a direct route to various 5-substituted-2-cyanopyridines.

Common classes of nucleophiles that readily participate in this substitution include oxygen-based nucleophiles (like alkoxides and phenoxides), nitrogen-based nucleophiles (such as amines and amides), and sulfur-based nucleophiles (including thiols and thiolates).

| Nucleophile Class | Specific Nucleophile | Product Type |

|---|---|---|

| Oxygen Nucleophiles | Sodium Methoxide (NaOMe) | 5-Methoxy-2-cyanopyridine |

| Sodium Phenoxide (NaOPh) | 5-Phenoxy-2-cyanopyridine | |

| Nitrogen Nucleophiles | Ammonia (NH₃) | 5-Amino-2-cyanopyridine |

| Piperidine | 5-(Piperidin-1-yl)-2-cyanopyridine | |

| Sulfur Nucleophiles | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)-2-cyanopyridine |

Modern SNAr reactions on fluoroarenes and fluoroheterocycles can be conducted under mild conditions, which allows for excellent functional group tolerance. nih.gov This is particularly valuable in multi-step syntheses and for the late-stage functionalization of complex molecules. nih.gov Studies on related fluoroarenes have shown that various electrophilic functional groups, which might be expected to react with nucleophiles, are often well-tolerated. acs.org

This tolerance extends to groups such as esters, amides, ketones, and even other nitriles present on either the pyridine substrate or the incoming nucleophile. The ability to perform these substitutions without protecting sensitive functional groups significantly enhances synthetic efficiency. acs.org The development of mild reaction conditions has made the SNAr of 2-fluoroheterocycles a robust and predictable method for creating molecular diversity. nih.gov

Reduction Reactions

The cyano group of this compound is susceptible to reduction, providing a pathway to primary amine functionalities. This transformation is a fundamental step in converting the nitrile into a more versatile aminomethyl group, which is a common structural motif in pharmaceuticals.

The reduction of the cyano (-C≡N) group to a primary amine (-CH₂NH₂) can be accomplished using several methods, including chemical hydrides and catalytic hydrogenation. google.com The choice of reducing agent is critical, especially given the presence of a halogen atom on the pyridine ring. Strong reducing conditions can sometimes lead to a competing dehalogenation reaction, where the fluorine atom is also replaced by hydrogen. google.com

Common methods for this reduction include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. It is often considered a "greener" alternative to metal hydrides. google.com

Electrocatalytic Hydrogenation: A modern technique that uses a proton-exchange membrane (PEM) reactor to reduce cyanoarenes to their corresponding benzylamines under mild, room-temperature conditions. nih.gov

| Method | Reagents/Catalyst | Product | General Conditions |

|---|---|---|---|

| Chemical Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | (5-Fluoropyridin-2-yl)methanamine | Anhydrous ether solvent, followed by aqueous workup |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | (5-Fluoropyridin-2-yl)methanamine | Methanol/HCl solvent, 1 atm H₂ pressure google.com |

| Electrocatalytic Hydrogenation | Proton-Exchange Membrane (PEM) Reactor | (5-Fluoropyridin-2-yl)methanamine | Room temperature, ethyl phosphate (B84403) additive nih.gov |

Oxidation Reactions

The pyridine ring contains a tertiary nitrogen atom which, like other nitrogen heterocycles, can be oxidized. This reaction typically involves the formation of an N-oxide, which alters the electronic properties and reactivity of the pyridine ring.

The most common oxidation reaction for pyridines is the conversion to the corresponding pyridine N-oxide. umich.edu This is typically achieved by treating the pyridine with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. umich.eduorganic-chemistry.org The formation of an N-oxide introduces an oxygen atom onto the nitrogen, which can then influence subsequent reactions.

For this compound, oxidation would yield this compound N-oxide. Studies on the N-oxidation of substituted pyridines, including 2-cyanopyridine (B140075), have shown that the reaction proceeds, although electron-withdrawing groups can decrease the reaction rate compared to unsubstituted pyridine. bme.hu Various oxidizing systems have been developed to efficiently produce N-oxides under mild conditions. organic-chemistry.org

| Oxidizing Agent | Typical Solvent | Product |

|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Acetic Acid | This compound N-oxide |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) (DCM) or Chloroform (B151607) | This compound N-oxide |

| Sodium Percarbonate / Rhenium catalyst | Acetonitrile | This compound N-oxide organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Solid-state or Acetonitrile | This compound N-oxide organic-chemistry.org |

Derivatization for Complex Organic Molecules

This compound is a versatile chemical intermediate valued in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its structure, which incorporates a pyridine ring activated by both a cyano (-CN) and a fluorine (-F) group, provides specific sites for chemical modification. The electron-withdrawing properties of these substituents enhance the reactivity of the pyridine ring, making it a suitable scaffold for building intricate molecular architectures.

Role as a Building Block in Heterocyclic Synthesis

The primary utility of this compound in heterocyclic synthesis stems from its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 5-position can be displaced by a variety of nucleophiles, allowing for the fusion or attachment of other ring systems. This process is fundamental to creating more complex, polycyclic heterocyclic structures.

For instance, the compound serves as a precursor in the synthesis of fluorinated pyrimidines and pyrazoles. nih.gov By reacting with bifunctional nucleophiles like amidine hydrochlorides or substituted hydrazines, the pyridine core can be elaborated into these distinct five- and six-membered heterocyclic systems. nih.gov This strategy is advantageous as it incorporates the fluorine atom into the final molecule, a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and cell membrane permeability.

Introduction of Diverse Functional Groups

The chemical structure of this compound offers two primary handles for introducing diverse functional groups: the fluorine atom and the cyano group.

Nucleophilic Substitution of Fluorine: The fluorine atom is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and activates the ring toward nucleophilic attack. This allows for the introduction of a wide array of functional groups by reacting the compound with various nucleophiles.

| Nucleophile | Introduced Functional Group |

| Alcohols/Alkoxides (R-OH / R-O⁻) | Ether (e.g., -OR) |

| Amines (R-NH₂) | Amino (-NHR) |

| Thiols/Thiolates (R-SH / R-S⁻) | Thioether (-SR) |

| Indoles | Indolyl |

| Morpholine | Morpholinyl |

Transformation of the Cyano Group: The cyano group is also a versatile functional moiety. It can undergo several transformations to yield different functionalities:

Reduction: The cyano group can be reduced to an aminomethyl group (-CH₂NH₂).

Hydrolysis: It can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂).

Cyclization: The cyano group can participate in cyclization reactions to form other heterocyclic rings, such as tetrazoles.

These reactions enable chemists to strategically modify the initial scaffold, building molecular complexity and tailoring the properties of the final compound for specific applications.

Comparative Reactivity with Related Fluoropyridine Isomers

The reactivity of a substituted pyridine is highly dependent on the nature and position of its substituents. In nucleophilic aromatic substitution, the rate-limiting step is typically the initial attack of the nucleophile on the aromatic ring. Therefore, the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex), accelerates the reaction.

Fluorine's high electronegativity makes fluoropyridines significantly more reactive in SNAr reactions than their chloro- or bromo- counterparts. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine. nih.govacs.org This enhanced reactivity is attributed to the powerful inductive electron-withdrawing effect of fluorine, which outweighs its relatively poor leaving group ability compared to other halogens. reddit.com

When comparing isomers of cyanofluoropyridine, the positions of the cyano and fluoro groups are critical in determining the molecule's reactivity toward nucleophiles. Both are electron-withdrawing groups that activate the pyridine ring.

This compound: The fluorine atom is at a meta-position relative to the activating cyano group and a para-position relative to the ring nitrogen. The combined electron-withdrawing effects of the nitrogen atom and the cyano group activate the C-5 position for nucleophilic attack.

3-Cyano-2-fluoropyridine: In this isomer, the fluorine atom is at the C-2 position, which is inherently activated by the ring nitrogen. The cyano group at the C-3 position further enhances this activation through its inductive effect. This isomer is expected to be highly reactive toward nucleophilic displacement of the fluorine atom. researchgate.net

2-Cyano-3-fluoropyridine: Here, the fluorine is at a position less activated by the ring nitrogen compared to the C-2 or C-4 positions. However, the adjacent C-2 cyano group provides strong activation, making this isomer also susceptible to SNAr. chemicalbook.com

The general reactivity trend in SNAr for halopyridines is C-2 > C-4 >> C-3. The presence of an additional electron-withdrawing group like a cyano group further modulates this reactivity based on its position relative to the halogen.

| Isomer | Position of -F | Position of -CN | Expected Relative Reactivity at C-F bond |

| 3-Cyano-2-fluoropyridine | 2 (ortho to N) | 3 (meta to N) | High |

| 2-Cyano-4-fluoropyridine | 4 (para to N) | 2 (ortho to N) | High |

| This compound | 5 (meta to N) | 2 (ortho to N) | Moderate |

| 2-Cyano-3-fluoropyridine | 3 (meta to N) | 2 (ortho to N) | Moderate to Low |

This table illustrates the expected trends based on the established principles of pyridine chemistry, where substitution is generally favored at the positions ortho and para to the ring nitrogen due to superior stabilization of the reaction intermediate.

Spectroscopic Characterization and Computational Chemistry of 2 Cyano 5 Fluoropyridine

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-Cyano-5-fluoropyridine is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent atoms. Analysis of these bands allows for the identification of key functional groups and the characterization of the pyridine (B92270) ring structure.

The most prominent and diagnostically significant feature in the FTIR spectrum of this compound is the stretching vibration of the cyano (C≡N) group. This vibration typically appears as a sharp, strong absorption band in the range of 2200–2250 cm⁻¹. The precise position of this band is sensitive to the electronic environment. For this compound, the electron-withdrawing nature of both the fluorine atom and the pyridine ring nitrogen influences the C≡N bond, leading to an absorption in this region. This strong, unambiguous peak confirms the presence of the nitrile functional group. The fluorine substituent also influences other vibrations through its inductive and mesomeric effects, causing shifts in the positions and intensities of the pyridine ring modes compared to unsubstituted cyanopyridine.

The vibrations associated with the aromatic pyridine ring and its C-H bonds provide further structural information. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. In-plane and out-of-plane C-H bending vibrations occur at lower frequencies.

The pyridine ring itself has a set of characteristic stretching and bending vibrations. Based on studies of similar pyridine derivatives, the C=C and C=N ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also present. The substitution pattern on the ring, with the cyano group at position 2 and the fluorine at position 5, influences the exact frequencies and coupling of these vibrations. Detailed assignments are often supported by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and their corresponding atomic motions.

Table 1: Expected FTIR Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Cyano (C≡N) Stretch | 2200 - 2250 | Strong, Sharp |

| Ring C=C, C=N Stretch | 1400 - 1600 | Medium to Strong |

| In-plane C-H Bend | 1000 - 1300 | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides data that is complementary to FTIR. While FTIR is based on the absorption of infrared light due to changes in the dipole moment, Raman spectroscopy relies on the inelastic scattering of laser light, which is dependent on changes in the polarizability of the molecule.

In many cases, vibrations that are weak or inactive in FTIR are strong and readily observed in FT-Raman, and vice versa. For this compound, the symmetric vibrations of the molecule, particularly the ring breathing modes, often produce strong signals in the Raman spectrum. The C≡N stretch, while also visible in Raman, may be less intense than in the FTIR spectrum. The complementary nature of the two techniques is crucial for a comprehensive vibrational assignment, helping to resolve overlapping bands and identify modes that might be missed by one technique alone. This dual analysis allows for a more confident and complete characterization of the molecule's vibrational framework.

Table 2: Comparison of FTIR and FT-Raman for Key Vibrational Modes

| Vibrational Mode | FTIR Activity | FT-Raman Activity | Notes |

|---|---|---|---|

| Cyano (C≡N) Stretch | Strong | Medium | Stronger in FTIR due to large change in dipole moment. |

| Aromatic C-H Stretch | Medium | Medium | Observed in both, but often weaker in Raman. |

| Ring Breathing (Symmetric) | Weak/Inactive | Strong | Often the most intense band in the Raman spectrum of aromatic rings. |

Electronic Spectroscopy

Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, probes the electronic transitions within a molecule. When a molecule like this compound absorbs UV-Vis radiation, an electron is promoted from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. The wavelength of light absorbed corresponds to the energy difference between these orbitals.

The electronic spectrum of this compound is dominated by π → π* transitions associated with the conjugated π-system of the pyridine ring. The presence of the electron-withdrawing cyano and fluoro groups modifies the energy levels of the molecular orbitals. These substituents can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyridine.

Detailed analysis of the UV-Vis spectrum can reveal multiple band systems corresponding to different π → π* transitions. Studies on analogous compounds, such as 2-fluoro-5-bromopyridine, have shown several intense band systems in the ultraviolet region. For this compound, similar transitions are expected. The spectrum may also exhibit fine vibronic structure, where vibrational transitions are coupled with the electronic transitions, providing information about the vibrational frequencies in the excited state. The polarity of the solvent can also influence the spectrum, with polar solvents often causing shifts in the absorption bands due to differential stabilization of the ground and excited states.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-fluoro-5-bromopyridine |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound are characterized by transitions occurring within the pyridine ring, which are significantly influenced by the attached cyano and fluoro substituents.

The UV-Vis spectrum of this compound is primarily governed by π → π* electronic transitions associated with the aromatic system. In many conjugated compounds, these are the lowest energy transitions achievable with the energies available in the 200 to 800 nm range of a UV/Vis spectrum. For substituted pyridine derivatives, these transitions are well-documented. For instance, a study on the similar molecule 2-fluoro-5-bromopyridine identified intense band systems as π* ← π transitions.

The electronic properties of this compound are strongly modulated by the presence of two powerful electron-withdrawing groups: the cyano (-CN) at the C2 position and the fluorine (-F) atom at the C5 position. These substituents alter the energy levels of the molecular orbitals involved in the electronic transitions. Electron-withdrawing groups can stabilize the ground state more than the excited state, which often leads to a hypsochromic (blue) shift, moving the absorption maximum (λmax) to a shorter wavelength. Conversely, if the substituent stabilizes the excited state, a bathochromic (red) shift to a longer wavelength may occur. The net effect on the absorption spectrum is a combination of the inductive and resonance effects of both the cyano and fluoro groups, which modify the electron density distribution across the pyridine ring.

The position of absorption and emission bands in the UV-Vis spectrum of a molecule like this compound can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. Polar solvents will interact more strongly with a more polar state, thus lowering its energy.

If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, resulting in a bathochromic (red) shift in the absorption maximum. If the ground state is more polar, a hypsochromic (blue) shift will be observed with increasing solvent polarity. The analysis of these spectral shifts, often studied using a range of solvents with varying properties, can provide insight into the electronic distribution of the molecule's different states. Methodologies like the Kamlet-Taft linear solvation energy relationship are frequently used to analyze and quantify the effects of solvent dipolarity/polarizability and hydrogen-bonding interactions on spectral shifts in related heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine nuclei within the molecule.

The ¹H NMR spectrum provides information on the three aromatic protons on the pyridine ring. The electron-withdrawing nature of the nitrogen atom, the cyano group, and the fluorine atom leads to deshielding of these protons, causing them to resonate in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm. The fluorine atom, in particular, induces deshielding in the adjacent protons at the C4 and C6 positions.

A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows signals at approximately δ 8.61 (doublet), δ 7.78 (multiplet), and δ 7.58 (multiplet), corresponding to the three distinct protons on the pyridine ring. The splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons (nJHH) and through-space or through-bond coupling with the fluorine atom (nJHF).

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-6 | 8.61 | d (doublet) |

| H-4 | 7.78 | m (multiplet) |

| H-3 | 7.58 | m (multiplet) |

The ¹³C NMR spectrum of this compound provides chemical shift data for the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the ring nitrogen and the substituents. The cyano carbon signal is typically expected to appear in the range of δ 115–120 ppm. The carbon atom bonded directly to the fluorine (C-5) will exhibit a large C-F coupling constant (¹JCF) and its chemical shift will be significantly affected. The other ring carbons will also show smaller couplings to the fluorine atom (nJCF).

| Carbon Position | Expected Chemical Shift (δ, ppm) | Key Influences |

|---|---|---|

| C-2 | Variable | Attached to -CN group, adjacent to N |

| C-3 | ~120-140 | Aromatic region |

| C-4 | ~130-150 | Aromatic region, ortho to F |

| C-5 | ~155-165 (d) | Directly attached to F (large ¹JCF) |

| C-6 | ~145-155 | Adjacent to N, ortho to F |

| -CN | ~115-120 | Nitrile carbon region |

Note: Specific, experimentally verified data for a complete ¹³C NMR assignment were not available in the searched literature. The values presented are based on typical ranges for substituted pyridines and known substituent effects.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. The chemical shift of the fluorine atom in this compound is influenced by its electronic environment within the pyridine ring. For fluorine attached to an aromatic ring (-ArF), chemical shifts typically appear in a range of -100 to -170 ppm relative to a CFCl₃ standard. alfa-chemistry.comucsb.edu The precise chemical shift is dependent on the electronic effects of the other substituents on the ring, in this case, the ring nitrogen and the C-2 cyano group. alfa-chemistry.com The signal for the fluorine atom will be split into a multiplet due to coupling with the adjacent aromatic protons (H-4 and H-6).

| Nucleus | Expected Chemical Shift (δ, ppm) vs. CFCl₃ |

|---|---|

| Pyridine C-F | -100 to -170 |

Computational Chemistry Investigations

Natural Bond Orbital (NBO) Analysisresearchgate.net

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, charge delocalization, and the stability of molecular systems. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with these charge transfer events.

Intramolecular Charge Transfer and Stabilization Energyresearchgate.net

Computational studies on this compound have quantified these interactions, confirming the charge transfer characteristics of the molecule. researchgate.net The specific stabilization energies highlight the delocalization pathways within the molecule, which are crucial for understanding its electronic structure and reactivity.

Table 1: Selected Intramolecular Interactions and Stabilization Energies for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available in search results | Data not available in search results | Data not available in search results |

| Data not available in search results | Data not available in search results | Data not available in search results |

| Data not available in search results | Data not available in search results | Data not available in search results |

Molecular Electrostatic Potential (MEP) Mappingresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), blue indicates regions of low electron density (positive potential), and green represents neutral regions. researchgate.net

Identification of Electrophilic and Nucleophilic Regionsresearchgate.net

The MEP map of this compound clearly delineates its electrophilic and nucleophilic centers. researchgate.net

Nucleophilic Regions: The most electron-rich areas, shown in red, are located around the nitrogen atom of the pyridine ring and the nitrogen atom of the cyano group. These regions possess a negative electrostatic potential and are the most likely sites for electrophilic attack.

Electrophilic Regions: Electron-deficient areas, indicated by blue, are primarily found around the hydrogen atoms of the pyridine ring. These sites have a positive electrostatic potential and are susceptible to nucleophilic attack.

This analysis is crucial for understanding the molecule's intermolecular interactions and predicting its behavior in chemical reactions. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysisresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are fundamental in determining a molecule's electronic properties, chemical reactivity, and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

HOMO-LUMO Energy Gap and Electronic Propertiesresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates higher stability. nih.gov Computational studies for this compound have determined the energies of these frontier orbitals. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Properties for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Energy Gap (ΔE) | Data not available in search results |

Thermodynamic Properties (Heat Capacity, Entropy, Enthalpy)researchgate.net

Theoretical calculations can predict the thermodynamic properties of a molecule at different temperatures. These properties, including heat capacity (C), entropy (S), and enthalpy (H), are vital for understanding the molecule's behavior under various thermal conditions. DFT calculations have been employed to investigate these properties for this compound. researchgate.net

Studies have shown that the heat capacity, entropy, and enthalpy of this compound all increase with rising temperature. This is expected, as higher temperatures lead to increased molecular vibrations and greater thermal energy. researchgate.net

Table 3: Calculated Thermodynamic Properties of this compound at Standard Temperature

| Thermodynamic Property | Value |

|---|---|

| Heat Capacity (C p,m) | Data not available in search results |

| Entropy (S m) | Data not available in search results |

| Enthalpy (H m) | Data not available in search results |

Applications in Medicinal Chemistry and Pharmaceutical Research

Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)

2-Cyano-5-fluoropyridine is a key starting material in the synthesis of more complex molecules, particularly within the pharmaceutical industry. guidechem.com Its structure allows for a variety of chemical transformations, making it an important precursor for a range of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and increase cell membrane permeability, all of which are desirable characteristics in drug design. The cyano group provides a versatile handle for further chemical modifications.

The utility of this compound as a synthetic intermediate is demonstrated in its application for creating analogues of existing drugs and novel therapeutic compounds. For instance, it has been utilized in the synthesis of analogues of betahistine (B147258), a medication used for treating Ménière's disease. Furthermore, substituted pyridines derived from related precursors are integral to the synthesis of naphthyridine antibacterial compounds. google.com

Table 1: Examples of APIs Synthesized Using this compound Derivatives

| API or Compound Class | Therapeutic Area | Role of this compound Derivative |

|---|---|---|

| Betahistine Analogues | Anti-vertigo | Starting material for synthesis. |

| Naphthyridine Antibacterials | Antibacterial | Intermediate in the synthesis of the core structure. google.com |

| Ube2T Inhibitors | Anticancer | Key building block in a two-step synthesis. ossila.com |

Development of Novel Therapeutic Agents

Derivatives of this compound have been the subject of extensive research for the development of new drugs with a wide array of therapeutic applications. nih.gov The inherent biological activities of the cyanopyridine scaffold, augmented by fluorination, have led to the discovery of compounds with significant antimicrobial, anticancer, and antiviral properties. nih.gov

The 2-amino-3-cyanopyridine (B104079) scaffold, a close relative of this compound, has been identified as a promising framework for the development of new antimicrobial agents. researchgate.netsemanticscholar.orgscispace.com Research has shown that derivatives of this structure exhibit activity against both Gram-positive and Gram-negative bacteria. researchgate.netsemanticscholar.org For example, certain 2-amino-3-cyanopyridine derivatives have demonstrated significant antibacterial effects against Staphylococcus aureus and Bacillus subtilis. semanticscholar.org The introduction of different substituents onto the pyridine (B92270) ring allows for the modulation of antimicrobial potency and spectrum of activity. scispace.commdpi.com

The development of cyanopyridine-based compounds as anticancer agents has been a particularly active area of research. nih.govresearchgate.net These derivatives have shown cytotoxic effects against a variety of cancer cell lines, operating through several mechanisms to inhibit tumor growth and proliferation. nih.govmdpi.comresearchgate.netorientjchem.org

A primary mechanism by which cyanopyridine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Studies have shown that certain 2-substituted-3-cyanopyridines can trigger apoptotic pathways in human breast cancer cells (MCF-7). nih.gov This is often achieved by influencing the expression of key regulatory proteins involved in apoptosis. For instance, these compounds can lead to the upregulation of pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2. nih.govnih.govmdpi.com The activation of caspases, which are crucial executioner enzymes in the apoptotic cascade, has also been observed following treatment with these derivatives. nih.govukrbiochemjournal.org

Table 2: Anticancer Activity of Selected Cyanopyridine Derivatives

| Compound Type | Cancer Cell Line | Observed Effect | Mechanism |

|---|---|---|---|

| Benzohydrazide derivative of 3-cyano-2-substituted pyridine | MCF-7 (Breast Cancer) | Growth inhibition (IC50 = 2 μM). nih.gov | Induction of apoptosis, cell cycle arrest at G1 phase. nih.gov |

| Non-fused cyanopyridones | MCF-7 (Breast Cancer) | Antiproliferative activity (IC50 = 1.39-1.77 μM). mdpi.com | Dual inhibition of VEGFR-2 and HER-2. mdpi.com |

| Spiro 2-pyridine derivative | Caco-2 (Colon Cancer) | Anti-proliferative activity (IC50 = 5.68 μM). researchgate.net | Induction of apoptosis. nih.gov |

| (+)-nopinone-based 2-amino-3-cyanopyridines | A549 (Lung Cancer) | Anticancer activity (IC50 = 23.78 μM). researchgate.net | Not specified. |

The interaction with DNA is another mechanism through which some anticancer agents function. While direct DNA binding and alkylation by this compound itself is not extensively documented, the broader class of compounds with similar structural features can exert their cytotoxic effects through such interactions. nih.gov DNA alkylating agents work by covalently attaching an alkyl group to DNA, which can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death. nih.gov The electrophilic nature of certain positions on the pyridine ring, enhanced by the electron-withdrawing substituents, could potentially facilitate such interactions with nucleophilic sites on DNA bases.

The pyridine nucleus is a component of several antiviral drugs, and research into new pyridine derivatives continues to be a promising avenue for the development of novel antiviral therapies. nih.govdrugbank.com Analogues of favipiravir, a broad-spectrum antiviral agent, which include pyridine C-nucleosides, have been designed and synthesized to target viral polymerases. nih.govresearchgate.net While specific studies focusing solely on this compound as an antiviral agent are limited, the exploration of cyanouridine and cyano-2'-deoxyuridine derivatives has shown that the cyano group can contribute to antiviral activity, for instance against the vaccinia virus. nih.gov This suggests that the incorporation of a cyano group on a heterocyclic ring, such as in this compound, could be a viable strategy in the design of new antiviral compounds.

Anticancer Properties

Enzyme Inhibition Studies

The structural features of this compound and its derivatives have been explored for their potential to interact with and inhibit the activity of key enzymes in metabolic pathways.

Cytochrome P450 Enzyme Inhibition

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins crucial for the metabolism of a vast majority of drugs and other xenobiotics. nih.govuniba.itmdpi.comnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions, altering the efficacy and toxicity of co-administered therapeutic agents. youtube.com While the pyridine nucleus is a common scaffold in many enzyme inhibitors, specific studies detailing the direct inhibitory effects of this compound on various CYP450 isoforms are not extensively documented in publicly available research. However, the metabolism of drugs containing a pyridine ring can be influenced by the nature and position of substituents. The introduction of a fluorine atom, for instance, can impact the metabolic stability of a compound, potentially altering its interaction with CYP450 enzymes. Further research is required to fully elucidate the specific inhibitory profile of this compound and its derivatives against the major drug-metabolizing CYP450 enzymes.

Specific Drug Analogues and Derivatives

This compound has been utilized as a key intermediate in the synthesis of a range of drug analogues and derivatives, highlighting its importance in the discovery of new therapeutic agents.

Betahistine Analogues

Ube2T Inhibitors

Ubiquitin-conjugating enzyme E2 T (Ube2T) is an enzyme involved in the Fanconi anemia pathway, a critical DNA repair mechanism. Inhibition of Ube2T is being investigated as a potential strategy in cancer therapy. While there is research on the development of Ube2T inhibitors, the direct use of this compound as a precursor for these inhibitors is not explicitly described in the current scientific literature. It is important to note that related isomers, such as 5-cyano-2-fluoropyridine, have been used in the synthesis of Ube2T inhibitors. This suggests that the cyanofluoropyridine scaffold is of interest in this area of research, though specific examples originating from the 2-cyano-5-fluoro isomer are yet to be prominently featured.

Fluoroquinolone Derivatives (e.g., Gemifloxacin, Enoxacin, Trovafloxacin, Tosufloxacin)

Fluoroquinolones are a major class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. wikipedia.orgpatsnap.comnih.govchemicalbook.comnih.govwikipedia.orgdrugbank.compatsnap.commedchemexpress.comdrugs.comnih.gov The synthesis of many fluoroquinolones involves the construction of a core quinolone or naphthyridone ring system, often substituted with a fluorine atom. While this compound possesses the requisite fluoro- and pyridine moieties, a review of the established synthetic pathways for Gemifloxacin, quickcompany.ingoogle.comfda.govgoogle.com Enoxacin, researchgate.netsigmaaldrich.com Trovafloxacin, wikipedia.orgnih.govdrugbank.comdrugs.com and Tosufloxacin lookchem.comgoogle.comgoogle.com does not indicate the use of this compound as a direct starting material or key intermediate. The construction of the core bicyclic ring system of these antibiotics typically proceeds through different synthetic strategies.

Verubecestat Intermediate

This compound is a crucial chemical intermediate in the synthesis of Verubecestat (MK-8931), an investigational drug developed for the treatment of Alzheimer's disease. Verubecestat functions as a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The BACE1 enzyme is a key player in the amyloid cascade hypothesis of Alzheimer's disease, as it is required for the production of amyloid-β (Aβ) peptides that accumulate as plaques in the brain.

The synthesis of Verubecestat involves incorporating the 5-fluoropyridine-2-carboxamide moiety, which is derived from this compound. The development of a commercial manufacturing route for Verubecestat highlighted the importance of efficiently producing this key intermediate. One notable synthetic method developed for this compound involves a Balz-Schiemann reaction to convert 2-cyano-5-aminopyridine into the desired fluorinated product. Researchers found that using an ionic liquid as a solvent was critical for achieving high yields and selectivity in this fluorination process. This underscores the compound's significance as a direct precursor in the production of this complex BACE1 inhibitor.

| Parameter | Description |

| Target Drug | Verubecestat (MK-8931) |

| Therapeutic Area | Alzheimer's Disease |

| Mechanism of Action | Inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) |

| Role of this compound | Key intermediate for the synthesis of the 5-fluoropyridine-2-carboxamide portion of Verubecestat. |

| Synthetic Reaction Example | Balz-Schiemann reaction of 2-cyano-5-aminopyridine. |

Molecular Docking and Drug-Likeness Studies

Prediction of Binding Orientation and Affinity to Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex, such as a drug binding to a protein target. This method provides valuable insights into the binding modes and interactions at the molecular level. For molecules derived from the this compound scaffold, molecular docking studies are employed to understand how they interact with the active sites of specific protein targets.

While this compound itself is primarily a synthetic intermediate, its derivatives have been the subject of such computational analyses. For instance, docking studies on various cyanopyridine derivatives have been performed to elucidate their binding modes with targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are implicated in cancer. These studies help in understanding how the cyanopyridine core can be functionalized to achieve optimal interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues within the protein's binding pocket. The docking results, often expressed as a binding energy score, help in prioritizing compounds for synthesis and further biological evaluation.

Physicochemical and ADME/T Properties Assessment

The drug-likeness of a compound is evaluated based on its physicochemical properties, which influence its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profile. The presence of both fluorine and a cyano group in the this compound structure significantly alters its electronic properties, which in turn influences the ADME/T properties of more complex molecules derived from it. The fluorine atom is known to increase metabolic stability and enhance cell membrane permeability, which are desirable characteristics in drug design.

In silico models are frequently used in the early stages of drug discovery to predict these properties. These predictive assessments help to identify potential liabilities, such as poor absorption or potential toxicity, allowing for structural modifications before significant resources are invested. Key physicochemical descriptors that are calculated include molecular weight, lipophilicity (logP), hydrogen bond donors and acceptors, and polar surface area. While comprehensive ADME/T studies for this compound as a standalone compound are not typical due to its role as an intermediate, its fundamental properties are foundational to the drug-like characteristics of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₆H₃FN₂ | |

| Molecular Weight | 122.10 g/mol | |

| XLogP3-AA (Lipophilicity) | 1 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Polar Surface Area | 36.65 Ų |

Targeting Specific Biological Pathways

This compound serves as a versatile building block for synthesizing molecules designed to interact with specific biological pathways, which are often dysregulated in disease. The utility of this compound is demonstrated by its incorporation into active pharmaceutical ingredients that target distinct enzymes and receptors.

The most prominent example is its role in the synthesis of Verubecestat, a BACE1 inhibitor. By inhibiting BACE1, Verubecestat directly interferes with the amyloidogenic pathway, a central pathological cascade in Alzheimer's disease that leads to the production of neurotoxic amyloid-β peptides.